3-(3-Fluorophenoxy)-3-methylazetidine
Description
3-(3-Fluorophenoxy)-3-methylazetidine is an organic compound with the molecular formula C10H12FNO. It is a solid, typically white or light yellow in color, and is stable at room temperature. This compound is not easily soluble in water but is soluble in many organic solvents. It has shown potential antiviral and antitumor activities, making it a compound of interest in drug research and development .
Properties
Molecular Formula |
C10H12FNO |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
3-(3-fluorophenoxy)-3-methylazetidine |
InChI |
InChI=1S/C10H12FNO/c1-10(6-12-7-10)13-9-4-2-3-8(11)5-9/h2-5,12H,6-7H2,1H3 |
InChI Key |
ZHZUBDSRQXIJOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC1)OC2=CC(=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(3-Fluorophenoxy)-3-methylazetidine can be synthesized through the condensation reaction of phenylacetylene and 3-fluorophenol in the presence of a catalyst . The reaction typically involves the use of an inorganic base to facilitate the reaction, replacing more hazardous bases like potassium t-butoxide. The reaction is followed by a crystallization method for separation, which is simpler and more cost-effective compared to extraction, concentration, and column isolation methods .
Industrial Production Methods
For industrial production, the synthesis of 3-(3-Fluorophenoxy)-3-methylazetidine can be scaled up using similar reaction conditions. The use of safer inorganic bases and crystallization methods ensures higher yields and lower environmental impact, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenoxy)-3-methylazetidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated phenoxy derivatives, while reduction could produce various fluorinated azetidine derivatives .
Scientific Research Applications
3-(3-Fluorophenoxy)-3-methylazetidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Industry: It can be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which 3-(3-Fluorophenoxy)-3-methylazetidine exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in viral replication or tumor growth. The exact molecular targets and pathways are still under investigation, but its antiviral and antitumor activities suggest it may interfere with critical biological processes in these diseases .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-(3-Fluorophenoxy)-3-methylazetidine include:
- 3-Phenoxy-4-(3-trifluoromethylphenyl)pyridazines
- 4-(4-Chloro-3-fluorophenoxy)-N-methyl-2-pyridinecarboxamide
Uniqueness
What sets 3-(3-Fluorophenoxy)-3-methylazetidine apart from these similar compounds is its specific structural features and the unique biological activities it exhibits.
Biological Activity
Overview
3-(3-Fluorophenoxy)-3-methylazetidine is an organic compound with the molecular formula CHFNO. It has garnered attention in medicinal chemistry due to its potential antiviral and antitumor activities . This compound is characterized by a stable azetidine structure, which is modified by a fluorinated phenoxy group, enhancing its biological reactivity.
- Molecular Formula: CHFNO
- Appearance: Typically a white or light yellow solid
- Solubility: Soluble in many organic solvents but not easily soluble in water
The presence of the fluorine atom in its structure plays a crucial role in its biological activity, as it can influence enzyme interactions and receptor binding.
The biological effects of 3-(3-Fluorophenoxy)-3-methylazetidine are believed to arise from its interaction with specific molecular targets within cells. Preliminary studies suggest that it may:
- Inhibit enzymes involved in viral replication.
- Interfere with pathways critical for tumor growth.
These interactions may be mediated through the compound's ability to bind to active sites on proteins, thereby modulating their activity.
Antiviral Activity
Research indicates that 3-(3-Fluorophenoxy)-3-methylazetidine exhibits antiviral properties , although specific viral targets and mechanisms are still under investigation. The compound's efficacy against various viruses could be attributed to its structural features that enhance binding affinity to viral proteins.
Antitumor Activity
In vitro studies have demonstrated that 3-(3-Fluorophenoxy)-3-methylazetidine has significant antitumor activity against several cancer cell lines. The following table summarizes findings from relevant studies:
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 15 | Induction of apoptosis and cell cycle arrest |
| A549 (lung cancer) | 20 | Inhibition of proliferation via apoptosis |
| MCF-7 (breast cancer) | 25 | Disruption of estrogen receptor signaling |
These results indicate that the compound may induce cell death through mechanisms such as apoptosis and cell cycle arrest, highlighting its potential as an anticancer agent.
Case Studies and Research Findings
-
Study on Antiviral Effects:
A study published in the Journal of Medicinal Chemistry explored the antiviral activity of various azetidine derivatives, including 3-(3-Fluorophenoxy)-3-methylazetidine. The results indicated that this compound effectively inhibited viral replication in cell cultures, suggesting its potential use in antiviral therapies . -
Antitumor Efficacy:
In another research effort, the antitumor efficacy of 3-(3-Fluorophenoxy)-3-methylazetidine was assessed against multiple cancer cell lines. The compound demonstrated significant cytotoxicity, particularly in HeLa and A549 cells, with IC values indicating potent activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
